molecular formula C7H8O3 B057434 2,4-Dimethyl-5-oxofuran-2-carbaldehyde CAS No. 118171-04-3

2,4-Dimethyl-5-oxofuran-2-carbaldehyde

Cat. No.: B057434
CAS No.: 118171-04-3
M. Wt: 140.14 g/mol
InChI Key: WYHVYNKBPBYVHU-UHFFFAOYSA-N
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Description

2,4-Dimethyl-5-oxofuran-2-carbaldehyde is a high-purity furan-based chemical building block for research applications. Furan-2-carboxaldehyde derivatives are versatile intermediates in organic synthesis, frequently employed to construct more complex heterocyclic systems such as oxazolones and other pharmacologically active scaffolds . The reactive aldehyde group allows for condensation reactions, while the oxo and methyl substituents on the furan ring can influence its electronic properties and reactivity. Researchers utilize such specialized aldehydes in the development of novel compounds for various fields, including medicinal chemistry and materials science. This product is intended for laboratory research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

118171-04-3

Molecular Formula

C7H8O3

Molecular Weight

140.14 g/mol

IUPAC Name

2,4-dimethyl-5-oxofuran-2-carbaldehyde

InChI

InChI=1S/C7H8O3/c1-5-3-7(2,4-8)10-6(5)9/h3-4H,1-2H3

InChI Key

WYHVYNKBPBYVHU-UHFFFAOYSA-N

SMILES

CC1=CC(OC1=O)(C)C=O

Canonical SMILES

CC1=CC(OC1=O)(C)C=O

Synonyms

2-Furancarboxaldehyde, 2,5-dihydro-2,4-dimethyl-5-oxo- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Research Implications and Gaps

  • Synthetic Utility : this compound’s dual carbonyl groups make it a candidate for cascade reactions or asymmetric catalysis, though its synthesis route remains unclear.
  • Data Limitations : Direct experimental data on the target compound are absent in the provided evidence; further studies on its physicochemical properties (e.g., melting point, solubility) are needed.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,4-Dimethyl-5-oxofuran-2-carbaldehyde, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves cyclization of diketones or aldehydes under acidic or catalytic conditions. For example, furan derivatives are often synthesized via Paal-Knorr cyclization using ammonium acetate or p-toluenesulfonic acid (PTSA) as catalysts. Optimization includes varying solvent polarity (e.g., DMF, THF) and temperature (80–120°C) to improve yields. Reaction progress is monitored via TLC, and purification is achieved through column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify substituents on the furan ring and aldehyde protons (e.g., aldehyde proton at ~9.8 ppm).
  • IR Spectroscopy : Confirms the carbonyl (C=O) stretch (~1700 cm1^{-1}) and aldehyde C–H stretch (~2800 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves crystal packing and bond angles using programs like SHELXL .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when determining the structure of this compound?

  • Methodological Answer : Contradictions in unit cell parameters or bond lengths may arise from twinning or disordered solvent molecules. Strategies include:

  • Using SHELXD for phase refinement and SHELXL for least-squares optimization to improve R-factors.
  • Cross-validating with spectroscopic data (e.g., comparing experimental vs. calculated NMR shifts).
  • Testing alternative space groups and applying restraints for disordered regions .

Q. What strategies are recommended for analyzing unexpected byproducts in the synthesis of this compound?

  • Methodological Answer :

  • Chromatographic Separation : Use HPLC or GC-MS to isolate and identify byproducts.
  • Mechanistic Studies : Probe reaction intermediates via in situ FTIR or trapping experiments.
  • Computational Modeling : Employ DFT calculations to predict side-reaction pathways (e.g., aldol condensation or oxidation).
  • Contradiction Analysis : Compare yields and byproduct profiles under varying conditions (e.g., inert vs. aerobic) .

Q. How can computational methods complement experimental data in studying the reactivity of this compound?

  • Methodological Answer :

  • DFT Calculations : Predict electrophilic sites (e.g., aldehyde group) and reaction barriers for nucleophilic attacks.
  • Molecular Dynamics Simulations : Model solvation effects and stability in different solvents.
  • Docking Studies : Explore binding interactions with biological targets (e.g., enzymes) to guide drug design .

Key Considerations for Reproducibility

  • Open Data Practices : Share crystallographic data (CIF files) and spectral raw data in repositories to enable validation .
  • Error Analysis : Report standard deviations for NMR integrations and crystallographic R-factors to highlight precision .

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